ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Overview
Description
Ethyl 5-cyano-6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-4-(2-fluorophenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 459.16280565 g/mol and the complexity rating of the compound is 802. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and cardiotonic activity of related pyridinecarboxylic acid esters highlight the process of creating compounds with potential positive inotropic activity, albeit inferior to known drugs like milrinone. This demonstrates the compound's relevance in developing new cardiotonic agents (Mosti et al., 1992). Furthermore, studies on isomeric dihydropyridine derivatives with S substituents provide insights into solid-state transformations and allyl migration, showcasing the compound's structural and reactive versatility (Heyde et al., 1991).
Biological Activity
Research on novel pyrido and triazolo quinazolines derived from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate emphasizes the antimicrobial potential of these compounds, suggesting the possibility of developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).
Chemical Properties and Reactions
The crystal structure analysis of ethyl 6-amino-5-cyano-4-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylate reveals the compound's geometric and interactive features, contributing to the understanding of its chemical behavior and potential for material science applications (Kumar et al., 2018).
Properties
IUPAC Name |
ethyl 5-cyano-6-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4S/c1-2-31-23(30)20-19(15-10-6-7-11-17(15)24)16(12-25)22(27-21(20)29)32-13-18(28)26-14-8-4-3-5-9-14/h6-7,10-11,14,19-20H,2-5,8-9,13H2,1H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMQGPLTRPCTDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(=C(NC1=O)SCC(=O)NC2CCCCC2)C#N)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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